

Synthetic Routes to 2,3-Dihydrobenzofurans from 2-Allylphenol: Application Notes and Protocols

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Compound of Interest		
Compound Name:	2-Allylphenol	
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This document provides detailed application notes and protocols for the synthesis of 2,3-dihydrobenzofurans, a crucial scaffold in many biologically active molecules, from the readily available starting material, **2-allylphenol**. Various synthetic strategies are reviewed, with a focus on reaction efficiency, substrate scope, and mechanistic pathways.

Introduction

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities. The development of efficient and selective methods for the construction of this scaffold is of significant interest in medicinal chemistry and organic synthesis. **2-Allylphenol** serves as a versatile and common precursor for the synthesis of 2,3-dihydrobenzofurans through various intramolecular cyclization strategies. This document outlines and compares several key synthetic routes, providing detailed protocols for their implementation in a laboratory setting.

Comparative Overview of Synthetic Routes

Several distinct methodologies have been developed for the conversion of **2-allylphenol** and its derivatives to 2,3-dihydrobenzofurans. The choice of method often depends on the desired substitution pattern, functional group tolerance, and desired stereoselectivity. Key approaches



include transition-metal-catalyzed cyclizations, photoinduced reactions, and electrophile-mediated cyclizations.

Data Summary

The following tables summarize quantitative data for some of the most effective and commonly employed synthetic routes.

Table 1: Palladium-Catalyzed Carboalkoxylation of **2-Allylphenol**s[1]

Entry	2-Allylphenol Derivative	Aryl Triflate	Yield (%)	Diastereomeri c Ratio (dr)
1	2-Allylphenol	Phenyl triflate	75	>20:1
2	4-Methoxy-2- allylphenol	4-Acetylphenyl triflate	82	>20:1
3	4-Bromo-2- allylphenol	3-Methoxyphenyl triflate	78	>20:1
4	2-(But-2-en-1- yl)phenol	Phenyl triflate	70	5:1
5	2-(1- Phenylallyl)phen ol	Phenyl triflate	85	15:1

Table 2: Photoinduced Cascade Reaction for 2,3-Dihydrobenzofuran Synthesis[2][3]



Entry	2-Allylphenol Derivative	Radical Precursor	Time (min)	Yield (%)
1	4-Acetyl-2- allylphenol	α-lodo sulfone	35	65
2	4-Acetyl-2- allylphenol	α-Bromo sulfone	120	45
3	2-Allylphenol	α-lodo sulfone	120	62
4	4-Cyano-2- allylphenol	α-lodo sulfone	120	69
5	4-Methoxy-2- allylphenol	α-lodo sulfone	360	31

Table 3: Oxyselenocyclization of **2-Allylphenol**s[4]

Entry	2-Allylphenol Derivative	Diselenide	Yield (%)
1	2-Allylphenol	Diphenyl diselenide	85
2	4-Methyl-2-allylphenol	Diphenyl diselenide	68
3	4-Chloro-2-allylphenol	Diphenyl diselenide	82
4	2-Allylphenol	Bis(4-methoxyphenyl) diselenide	93
5	2-Allylphenol	Bis(4-chlorophenyl) diselenide	78

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenol



This protocol describes a general procedure for the synthesis of 2,3-dihydrobenzofurans via a palladium-catalyzed carboalkoxylation reaction.[1]

Materials:

- 2-Allylphenol derivative (1.0 equiv)
- Aryl triflate (1.2 equiv)
- Pd(OAc)₂ (0.05 equiv)
- CPhos (0.10 equiv)
- K₃PO₄ (2.0 equiv)
- Toluene (0.1 M)
- · Anhydrous, degassed solvent

Procedure:

- To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv), CPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).
- Evacuate and backfill the tube with argon (repeat three times).
- Add the **2-allylphenol** derivative (1.0 equiv) and the aryl triflate (1.2 equiv).
- Add anhydrous, degassed toluene via syringe.
- Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.



• Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

Protocol 2: Photoinduced Cascade Reaction of 2-Allylphenol Derivatives

This protocol details a metal-free, visible-light-mediated synthesis of 2,3-dihydrobenzofurans.[2]

Materials:

- **2-Allylphenol** derivative (1.5 equiv)
- Radical precursor (e.g., α-iodo sulfone) (1.0 equiv)
- 1,1,3,3-Tetramethylguanidine (TMG) (1.5 equiv)
- 1,2-Dichlorobenzene (0.25 M)
- Inert atmosphere (Argon)

Procedure:

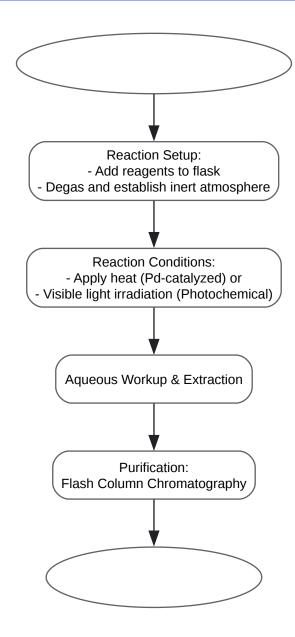
- To a 10 mL Schlenk tube, add the **2-allylphenol** derivative (0.225 mmol, 1.5 equiv), the radical precursor (0.15 mmol, 1.0 equiv), and TMG (0.225 mmol, 1.5 equiv).
- Add 1,2-dichlorobenzene (600 μ L) to achieve a concentration of 0.25 M with respect to the radical precursor.
- Thoroughly degas the reaction mixture using three freeze-pump-thaw cycles.
- · Refill the vessel with argon.
- Place the Schlenk tube 4-5 cm from a 456 nm LED lamp. Maintain the reaction temperature at approximately 30 °C using a fan.
- Irradiate the stirred reaction mixture for the specified time (typically ranging from 30 minutes to 24 hours), monitoring the reaction progress by TLC or LC-MS.



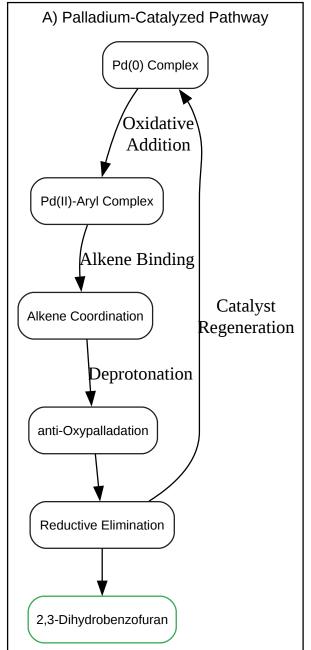
• Upon completion, stop the irradiation and directly load the reaction mixture onto a silica gel column for purification by flash chromatography.

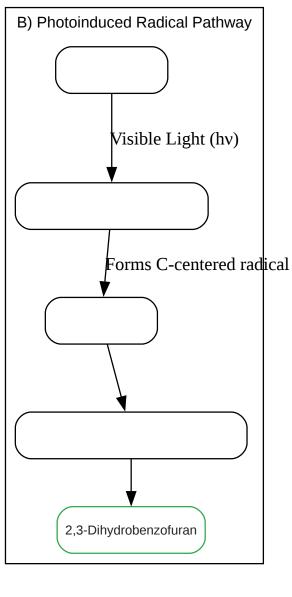
Visualizations Reaction Workflow











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- To cite this document: BenchChem. [Synthetic Routes to 2,3-Dihydrobenzofurans from 2-Allylphenol: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767131#synthetic-route-to-2-3-dihydrobenzofurans-from-2-allylphenol]

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